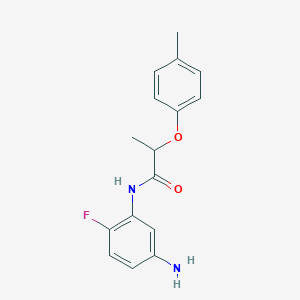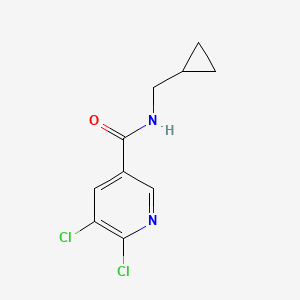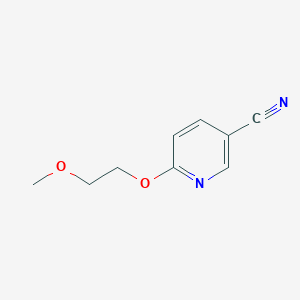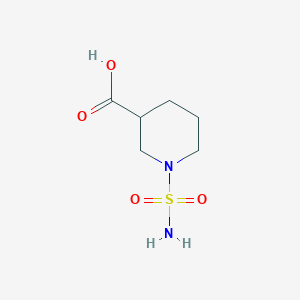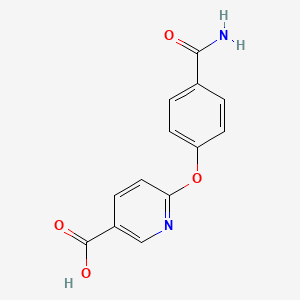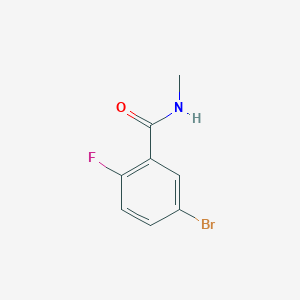
5-bromo-2-fluoro-N-methylbenzamide
概要
説明
5-Bromo-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . It is a solid substance that should be stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 5-bromo-2-fluoro-N-methylbenzamide involves a reaction of 5-bromo-2-fluorobenzoic acid (200 mg, 0.91 mmol) in dichloromethane (5 mL). Oxalyl chloride (0.16 mL, 1.8 mmol) is added, followed by 1 drop of N,N-dimethylformamide. The reaction is stirred at room temperature for 1.5 hours .Molecular Structure Analysis
The InChI code for 5-bromo-2-fluoro-N-methylbenzamide is 1S/C8H7BrFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12). The InChI key is VIEWWZLMNKKIGQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-N-methylbenzamide is a solid substance. It should be stored in a dry room at normal temperature .科学的研究の応用
Synthesis and Antimicrobial Activity
5-bromo-2-fluoro-N-methylbenzamide derivatives have been synthesized and explored for their antimicrobial properties. For instance, a study presented the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine structures, showing promising antimicrobial analogs. The introduction of a fluorine atom in specific positions of benzoyl groups significantly enhanced the antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).
Catalysis and Chemical Synthesis
Fluoroamide compounds, including derivatives of 5-bromo-2-fluoro-N-methylbenzamide, have been used in catalytic processes for chemical synthesis. A notable example is the iron-catalyzed, amide-directed fluorination of various C-H bonds. This process demonstrated a broad substrate scope and functional group tolerance, showcasing the utility of fluoroamides in facilitating chemoselective fluorine transfer reactions (Groendyke, AbuSalim, & Cook, 2016).
Crystal Structure Analysis
The study of crystalline forms of similar compounds, such as 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, provides insights into the structural aspects that could be relevant for the design of pharmaceuticals and materials. These crystalline forms have applications in treating various disorders, indicating the potential for 5-bromo-2-fluoro-N-methylbenzamide derivatives in therapeutic applications (Norman, 2008).
Neurokinin-2 Receptor Antagonism
Derivatives of N-methylbenzamide, structurally related to 5-bromo-2-fluoro-N-methylbenzamide, have been investigated as neurokinin-2 (NK2) receptor antagonists. These compounds, including para-fluoro substituted analogues, showed potent NK2 receptor antagonist activities, suggesting potential applications in the development of treatments for conditions mediated by NK2 receptors (Huang, Undem, & Korlipara, 2004).
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery, compounds similar to 5-bromo-2-fluoro-N-methylbenzamide serve as key intermediates. For example, the telescoping process synthesis of a drug discovery intermediate demonstrated the importance of such compounds in streamlining synthetic routes, improving yields, and contributing to the rapid development of pharmaceutical agents (Nishimura & Saitoh, 2016).
Safety and Hazards
作用機序
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
N-Methylbenzamide inhibits PDE10A, preventing the breakdown of cyclic nucleotides and thus increasing their intracellular concentrations . This can lead to various downstream effects, depending on the specific cellular context.
Biochemical Pathways
For instance, increased cyclic nucleotide levels can activate protein kinase A (PKA), leading to phosphorylation of various target proteins and alteration of cellular functions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It is known to be stable at room temperature . Its action could potentially be influenced by factors such as pH and the presence of other substances that can interact with it or its target.
特性
IUPAC Name |
5-bromo-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEWWZLMNKKIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-fluoro-N-methylbenzamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072489.png)
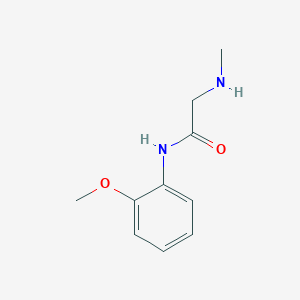
![5-Oxo-1-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3072502.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid](/img/structure/B3072507.png)
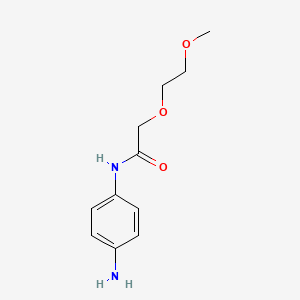
![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)
